2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate

Übersicht

Beschreibung

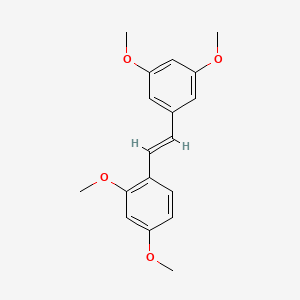

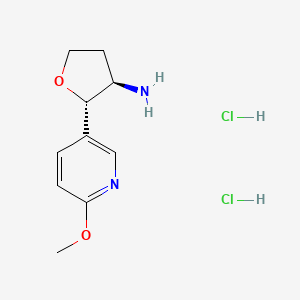

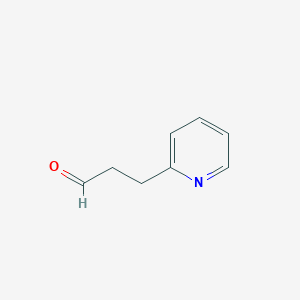

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate is a chemical compound with the empirical formula C9H16ClNO3 . It is a solid substance . This compound is used in the synthesis of Carvedilol , a medication used to treat high blood pressure and heart failure .

Molecular Structure Analysis

The molecular weight of this compound is 221.68 . The SMILES string representation is O.Cl.COc1ccccc1OCCN . The InChI representation is 1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 .Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available from the sources I have.Wissenschaftliche Forschungsanwendungen

Environmental Impact of Methoxyphenols

Methoxyphenols, including compounds related to 2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate, have been extensively studied for their environmental reactivity, particularly in the context of biomass burning and atmospheric pollution. These compounds, emitted during lignin pyrolysis, act as potential tracers for biomass burning. The atmospheric reactivity of methoxyphenols, their interactions with radicals such as OH and NO3, and their significant secondary organic aerosol (SOA) formation potentials highlight the environmental impact of these compounds. Understanding the atmospheric behavior of methoxyphenols can aid in assessing the ecotoxicity of their degradation products and their contribution to SOA formation from biomass-burning plumes (Liu, Chen, & Chen, 2022).

Lignin Acidolysis and Bioenergy

Research on the acidolysis of lignin, particularly focusing on compounds like this compound, offers insights into the conversion processes of lignin into valuable bioenergy sources. A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including 2-(2-Methoxyphenoxy) derivatives, has revealed significant insights into the cleavage mechanisms of lignin structures, contributing to the understanding of lignin conversion into biofuels and chemicals. This knowledge is crucial for the development of efficient and sustainable bioenergy technologies (Yokoyama, 2015).

Biodegradation and Water Purification

The enzymatic degradation of synthetic dyes in wastewater highlights the potential of enzymes in the bioremediation of polluted water sources. Enzymes such as peroxidases, laccases, and azoreductases show promise in the decolorization and detoxification of industrial dyes, with implications for the treatment of wastewater containing methoxyphenol-derived compounds. These enzymatic treatments offer an environmentally friendly alternative to conventional methods, emphasizing the role of biological processes in water purification and environmental protection (Husain, 2006).

Cancer Research and Phytochemicals

Eugenol, a compound related to the methoxyphenol family, has demonstrated significant anticancer properties across various studies. Its ability to induce cell death, inhibit cell migration, and prevent angiogenesis in cancer cell lines suggests that methoxyphenol derivatives, including those structurally related to this compound, could play a role in developing phytochemical-based cancer therapies. These findings support the exploration of natural compounds in the fight against cancer, highlighting the therapeutic potential of methoxyphenol derivatives (Zari, Zari, & Hakeem, 2021).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYFUCPSLVCTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)